3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine
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Overview
Description
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a compound that features a piperidine ring, a pyrazole ring, and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and pyrazole rings in its structure makes it a versatile molecule for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or pyrazole rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or pyrazole rings.
Scientific Research Applications
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxylate share the piperidine ring structure.
Pyrazole derivatives: Compounds like pyrazole-3-carboxamide share the pyrazole ring structure.
Uniqueness
3-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is unique due to the combination of both piperidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for drug design, allowing for multiple points of modification and interaction with biological targets.
Properties
IUPAC Name |
(4-amino-1-propylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-6-16-9-10(13)11(14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOCPYCBMHYYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.